molecular formula C10H13NO B15170669 N-[(1R)-1-(3-methylphenyl)ethyl]formamide CAS No. 650608-20-1

N-[(1R)-1-(3-methylphenyl)ethyl]formamide

Cat. No.: B15170669
CAS No.: 650608-20-1
M. Wt: 163.22 g/mol
InChI Key: SURKIZWCDWQCAC-SECBINFHSA-N
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Description

N-[(1R)-1-(3-methylphenyl)ethyl]formamide is a chemical compound with the molecular formula C10H13NO It is an organic compound that features a formamide group attached to a chiral center, which is bonded to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-methylphenyl)ethyl]formamide can be achieved through several methods. One common approach involves the reaction of (1R)-1-(3-methylphenyl)ethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-methylphenyl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(1R)-1-(3-methylphenyl)ethyl]formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(3-methylphenyl)ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chiral center may also play a role in the compound’s selectivity and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-phenylethyl]formamide
  • N-[(1R)-1-(4-methylphenyl)ethyl]formamide
  • N-[(1R)-1-(2-methylphenyl)ethyl]formamide

Uniqueness

N-[(1R)-1-(3-methylphenyl)ethyl]formamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.

Properties

CAS No.

650608-20-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-[(1R)-1-(3-methylphenyl)ethyl]formamide

InChI

InChI=1S/C10H13NO/c1-8-4-3-5-10(6-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1

InChI Key

SURKIZWCDWQCAC-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C)NC=O

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC=O

Origin of Product

United States

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